molecular formula C5H3BBrF3KN B1401492 Potassium (6-bromopyridin-3-yl)trifluoroborate CAS No. 1189097-43-5

Potassium (6-bromopyridin-3-yl)trifluoroborate

Cat. No. B1401492
CAS RN: 1189097-43-5
M. Wt: 263.89 g/mol
InChI Key: CEGFPZLGCYIRFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Potassium (6-bromopyridin-3-yl)trifluoroborate is 1S/C5H3BBrF3N.K/c7-5-2-1-4 (3-11-5)6 (8,9)10;/h1-3H;/q-1;+1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Potassium (6-bromopyridin-3-yl)trifluoroborate is used in Suzuki-Miyaura cross-coupling reactions and a variety of other C-C bond-forming reactions . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .


Physical And Chemical Properties Analysis

Potassium (6-bromopyridin-3-yl)trifluoroborate is a solid substance . It has a molecular weight of 263.89 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis of β-Trifluoromethylstyrenes

Potassium organotrifluoroborates are used in Pd-catalyzed hydrogenation to produce (Z)- or (E)-isomers of vinylborate with high purity. This method offers a pathway to synthesize β-trifluoromethylstyrenes by coupling with bromo- and iodoarenes. A notable process involves the safe synthesis of alkynyltrifluoroborate from HFC-245fa and BF3·OEt2, showcasing the compound's utility in creating valuable intermediates for further chemical transformations (Ramachandran & Mitsuhashi, 2015).

Metalation of Aryl Bromides

In another application, aryl bromides bearing a potassium trifluoroborate moiety undergo lithium-halogen exchange at low temperatures using alkyllithium reagents. This process, optimized under certain conditions, leads to the successful production of alcohols from the aryllithiums formed when reacted with aldehydes or ketones, showcasing the compound's role in facilitating nucleophilic substitutions and enhancing yields of target products (Molander & Ellis, 2006).

Facile Synthesis of Organotrifluoroborates

Potassium azidoalkyltrifluoroborates have been prepared from corresponding halogen compounds through nucleophilic substitution reactions with high yields. Utilizing these compounds in the presence of alkynes and Cu(I) as a catalyst, researchers achieved 1,4-disubstituted organo-[1,2,3]-triazol-1-yl-trifluoroborates, demonstrating a facile method for generating functionalized organotrifluoroborates. This synthesis route highlights the adaptability of potassium organotrifluoroborates in creating diverse and functionally rich molecules for further chemical exploration (Molander & Ham, 2006).

Cross-Coupling Reactions

Potassium organotrifluoroborates serve as efficient building blocks in palladium-catalyzed Suzuki–Miyaura cross-couplings. Studies have shown that these compounds can be successfully coupled with various aryl and hetaryl bromides under optimized conditions. This application underscores the role of potassium organotrifluoroborates in facilitating the formation of biaryl structures, a key step in the synthesis of complex organic molecules (Kassis et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

Potassium (6-bromopyridin-3-yl)trifluoroborate is a type of organotrifluoroborate compound . Organotrifluoroborates are primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of these reactions are aryl halides .

Mode of Action

The interaction of Potassium (6-bromopyridin-3-yl)trifluoroborate with its targets involves the formation of carbon-carbon (C-C) bonds . This is achieved through cross-coupling reactions with aryl halides . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ, which then reacts with the aryl halide .

Biochemical Pathways

The biochemical pathway primarily affected by Potassium (6-bromopyridin-3-yl)trifluoroborate is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway leads to the formation of biaryl compounds, which are important in various fields, including medicinal chemistry and materials science .

Pharmacokinetics

As a bench-stable compound, it is likely to have good stability . Its bioavailability would depend on various factors, including its formulation and the specific conditions of its use.

Result of Action

The result of the action of Potassium (6-bromopyridin-3-yl)trifluoroborate is the formation of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds have wide applications in various fields, including medicinal chemistry and materials science .

Action Environment

The action of Potassium (6-bromopyridin-3-yl)trifluoroborate is influenced by environmental factors such as temperature and the presence of a catalyst . It is stable under many commonly used and harsh reaction conditions . Its storage temperature is typically between 2-8°C in an inert atmosphere .

properties

IUPAC Name

potassium;(6-bromopyridin-3-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BBrF3N.K/c7-5-2-1-4(3-11-5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFPZLGCYIRFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BBrF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746385
Record name Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189097-43-5
Record name Borate(1-), (6-bromo-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189097-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (6-bromopyridin-3-yl)(trifluoro)borate(1-)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189097-43-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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